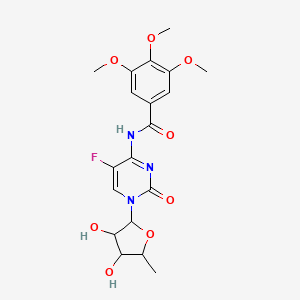

1-(5-Deoxypentofuranosyl)-5-fluoro-4-(3,4,5-trimethoxybenzamido)pyrimidin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Galocitabine is an orally available prodrug of 5-fluorouracil, a well-known antineoplastic agent. It is designed to be converted into active metabolites that interfere with RNA and DNA synthesis, ultimately inhibiting tumor cell growth . The molecular formula of Galocitabine is C19H22FN3O8, and it has a molecular weight of 439.39 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Galocitabine involves multiple steps. One common method starts with the silylation of 5’-deoxy-5-fluorocytidine using tert-butyldimethylsilyl chloride and imidazole in dimethylformamide. This reaction produces 2’-O,3’-O-bis(tert-butyldimethylsilyl)-5’-deoxy-5-fluorocytidine. The intermediate is then acylated with 3,4,5-trimethoxybenzoyl chloride in the presence of dimethylaminopyridine and dichloromethane to yield Galocitabine .

Industrial Production Methods

Industrial production of Galocitabine often employs continuous-flow processes. These methods are advantageous due to their efficiency, safety, and scalability. Continuous-flow chemistry allows for the telescoping of multiple reaction steps without manual intervention, making it ideal for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Galocitabine undergoes various chemical reactions, including:

Oxidation: Conversion to active metabolites.

Reduction: Not commonly involved in its activation.

Substitution: Key in its synthesis and activation.

Common Reagents and Conditions

Oxidation: Enzymatic conversion in the liver.

Substitution: tert-Butyldimethylsilyl chloride, imidazole, 3,4,5-trimethoxybenzoyl chloride, dimethylaminopyridine, and dichloromethane.

Major Products Formed

The major products formed from these reactions include 5’-deoxy-5-fluorocytidine and its subsequent metabolites, which are crucial for its antineoplastic activity .

Wissenschaftliche Forschungsanwendungen

Galocitabine has been extensively studied for its potential in treating various cancers. It is particularly noted for its ability to inhibit thymidylate synthase, an enzyme critical for DNA synthesis . This makes it a valuable agent in chemotherapy, especially for cancers that are resistant to other forms of treatment. Additionally, its unique structure allows for better bioavailability and metabolic stability compared to other fluoropyrimidines .

Wirkmechanismus

Galocitabine is converted into 5’-deoxy-5-fluorocytidine by acylamidase in the liver. This intermediate is further converted into 5’-deoxy-5-fluorouridine by cytidine deaminase. The final active metabolite, 5-fluorouracil, inhibits thymidylate synthase, leading to the disruption of DNA and RNA synthesis. This inhibition ultimately results in the suppression of tumor cell growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Capecitabine: Another prodrug of 5-fluorouracil with similar activation pathways.

Gemcitabine: A nucleoside analog used in chemotherapy, but with a different mechanism of action.

Zalcitabine: A nucleoside reverse transcriptase inhibitor used in HIV treatment

Uniqueness

Galocitabine stands out due to its enhanced bioavailability and metabolic stability. Unlike Capecitabine, which requires three enzymatic steps for activation, Galocitabine’s activation is more straightforward, potentially leading to fewer side effects and better patient compliance .

Eigenschaften

IUPAC Name |

N-[1-(3,4-dihydroxy-5-methyloxolan-2-yl)-5-fluoro-2-oxopyrimidin-4-yl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O8/c1-8-13(24)14(25)18(31-8)23-7-10(20)16(22-19(23)27)21-17(26)9-5-11(28-2)15(30-4)12(6-9)29-3/h5-8,13-14,18,24-25H,1-4H3,(H,21,22,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYPSLDUBVTDIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(O1)N2C=C(C(=NC2=O)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)F)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869694 |

Source

|

| Record name | 1-(5-Deoxypentofuranosyl)-5-fluoro-4-(3,4,5-trimethoxybenzamido)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl {1-[(4-hydroxyphthalazin-1-yl)acetyl]piperidin-4-yl}acetate](/img/structure/B14103730.png)

![N-(3-acetylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14103742.png)

![8-(3-methoxyphenyl)-1-methyl-3-(2-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14103745.png)

![2-(3-Methoxypropyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103747.png)

![7-Chloro-1-(4-hydroxy-3-methoxyphenyl)-2-(4-methoxybenzyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103760.png)

![N-(3-methylbenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14103769.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14103776.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B14103784.png)

![1-{4-[4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B14103787.png)

![2-[6-[3-[6-[[6-[[5-[5-(6-Ethyl-5-hydroxy-5-methyloxan-2-yl)-2-hydroxy-3,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]-hydroxymethyl]-6-hydroxy-3,5-dimethyloxan-2-yl]methyl]-6-hydroxy-5-methyloxan-2-yl]-2-hydroxybutyl]-3-methyloxan-2-yl]propanoic acid](/img/structure/B14103806.png)

![9-(3,4-dimethylphenyl)-3-heptyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14103809.png)